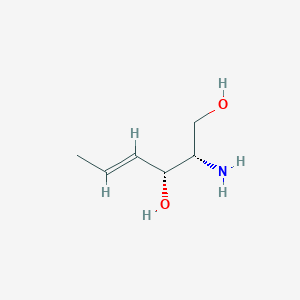![molecular formula C6H2I2S2 B13856332 2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
2,5-Diiodothieno[2,3-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodothieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C6H2I2S2. It is a derivative of thiophene, characterized by the presence of two iodine atoms at the 2 and 5 positions on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[2,3-b]thiophene typically involves the iodination of thieno[2,3-b]thiophene. One common method includes the reaction of thieno[2,3-b]thiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-b]thiophenes can be obtained.
Coupling Products: Biaryl compounds and other complex structures are formed through coupling reactions.
Scientific Research Applications
2,5-Diiodothieno[2,3-b]thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,5-Diiodothieno[2,3-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The iodine atoms enhance the compound’s electron-withdrawing properties, improving its performance in electronic devices. In medicinal chemistry, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 2,5-Dibromothieno[2,3-b]thiophene
- 2,5-Dichlorothieno[2,3-b]thiophene
- 2,5-Difluorothieno[2,3-b]thiophene
Comparison: 2,5-Diiodothieno[2,3-b]thiophene is unique due to the presence of iodine atoms, which confer distinct electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and its ability to participate in various chemical reactions .
Properties
Molecular Formula |
C6H2I2S2 |
|---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2,5-diiodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H2I2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H |
InChI Key |
OVBSPMXNGGGEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


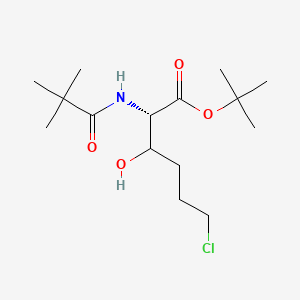
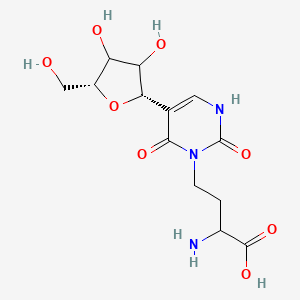

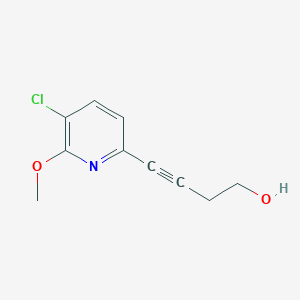
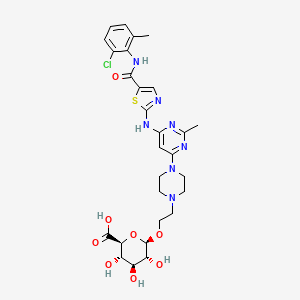

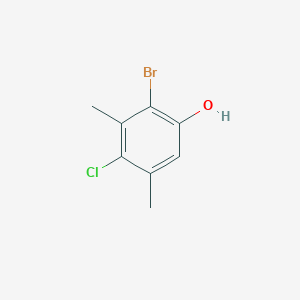
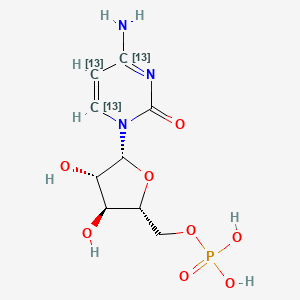


![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
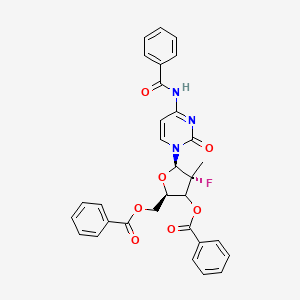
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
